

Physico-chemical properties of Bagougeramine B.

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Compound of Interest

Compound Name: *Bagougeramine B*

Cat. No.: *B009083*

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Bagougeramine B: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bagougeramine B is a nucleoside antibiotic naturally produced by a strain of *Bacillus circulans*. First identified in 1986, it belongs to a class of compounds that are of significant interest to the scientific community due to their broad antimicrobial activities. Structurally, **Bagougeramine B** is closely related to gougerotin. This document provides a comprehensive overview of the physico-chemical properties of **Bagougeramine B**, its biological activity, and the experimental methodologies used for its characterization.

Physico-Chemical Properties

Bagougeramine B, obtained as a sulfate, is soluble in water. It demonstrates positive results in Sakaguchi, chlorine-tolidine, and ninhydrin color reactions.^[1] The detailed physico-chemical characteristics are summarized in the table below.

Property	Value	Reference
Molecular Formula	C21H39N9O7	[1]
Molecular Weight	529.6	[1]
Appearance	Amorphous white powder (as sulfate)	[1]
Optical Rotation	+35° (c 1.0, H2O)	[1]
UV Absorption (λ_{max})	In 0.05 N HCl: 279 nm (ϵ 9,100) In H2O: 272 nm (ϵ 7,500) In 0.05 N NaOH: 264 nm (ϵ 6,500)	[1]
Solubility	Soluble in water	[1]

Structure and Spectroscopic Data

The structure of **Bagougeramine B** was elucidated through acid hydrolysis and spectroscopic analysis, including ^1H NMR, ^{13}C NMR, and mass spectrometry.[1] It is a derivative of gougerotin, containing a guanidino-D-alanine moiety instead of a serine residue and a spermidine group.[1]

Spectroscopic Data:

- ^1H NMR (100 MHz, D_2O , pD 6.5): δ 1.6-2.0 (m, 4H), 2.8-3.4 (m, 8H), 3.6-4.4 (m, 7H), 5.90 (d, 1H, $J=8$ Hz), 7.78 (d, 1H, $J=8$ Hz)
- ^{13}C NMR (25 MHz, D_2O , pD 6.5): δ 25.8, 27.9, 38.6, 40.1, 44.9, 47.7, 53.4, 55.9, 70.3, 74.5, 76.9, 83.1, 91.9, 141.9, 157.0, 158.2, 167.3, 172.9, 174.8
- Mass Spectrometry (SIMS): m/z 530 (MH^+)

Biological Activity and Mechanism of Action

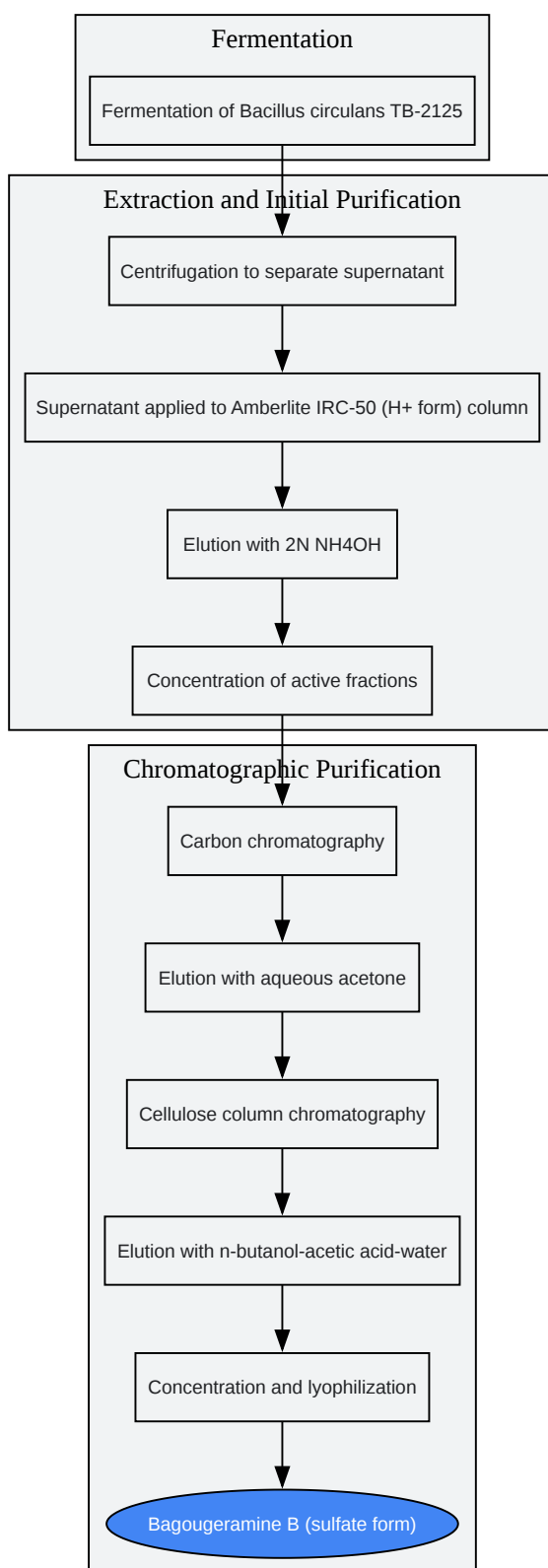
Bagougeramine B exhibits a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] As a nucleoside antibiotic, it is believed to interfere with fundamental cellular processes. While the specific signaling pathway for **Bagougeramine B**

has not been explicitly detailed in the available literature, nucleoside antibiotics commonly target bacterial cell wall biosynthesis.[3][4][5][6] The proposed general mechanism involves the inhibition of key enzymes in the peptidoglycan synthesis pathway, such as translocase MraY.[3][6] This disruption of cell wall formation ultimately leads to bacterial cell death.

Experimental Protocols

Isolation of Bagougeramine B

The following is a summary of the experimental protocol for the isolation of **Bagougeramine B** from *Bacillus circulans* strain TB-2125, as described by Takahashi et al. (1986).

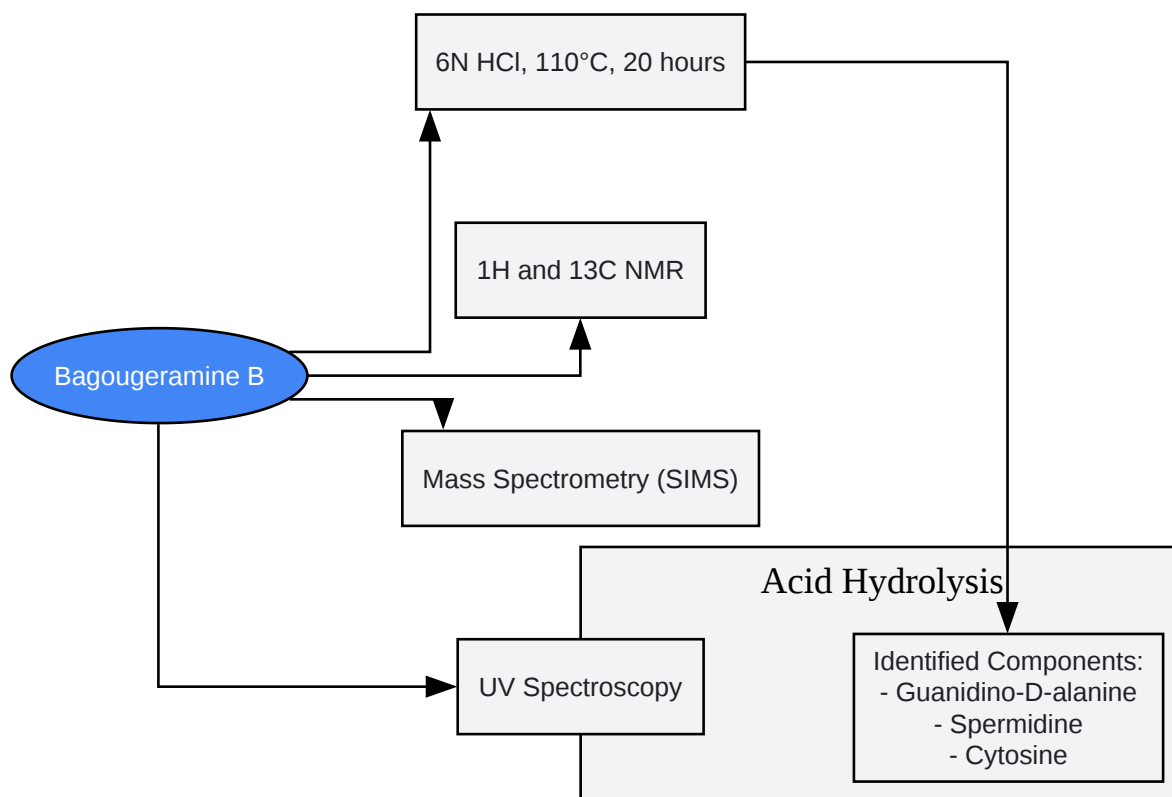


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Caption: Workflow for the isolation of **Bagougeramine B**.

Structure Determination Methodology

The structural elucidation of **Bagougeramine B** involved a combination of acid hydrolysis and spectroscopic techniques.



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Caption: Logical workflow for the structure determination of **Bagougeramine B**.

Conclusion

Bagougeramine B represents a promising antimicrobial agent with a well-characterized physico-chemical profile. Its mode of action, typical of nucleoside antibiotics, suggests a target that is external to the bacterial cytoplasm, which can be advantageous in overcoming certain types of drug resistance. Further research into its specific molecular interactions and potential for synthetic modification could pave the way for the development of new therapeutic agents.

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